![molecular formula C14H8F3NO B137772 4-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 157788-40-4](/img/structure/B137772.png)
4-[4-(Trifluoromethoxy)phenyl]benzonitrile
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Overview
Description
4-[4-(Trifluoromethoxy)phenyl]benzonitrile is a chemical compound with the CAS Number 157788-40-4 and a linear formula of C14H8F3NO . It has a molecular weight of 263.22 . The compound is used as an intermediate in the synthesis of fluvoxamine .
Molecular Structure Analysis
The IUPAC name for this compound is 4’-(trifluoromethoxy)[1,1’-biphenyl]-4-carbonitrile . The InChI code is 1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H .Scientific Research Applications
Electrochromic Materials
Overview: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .
4-(Trifluoromethoxy)benzonitrile in Electrochromic Devices: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. These anodic materials exhibit electrochromic behavior, displaying various colors upon oxidation. The highest efficiency (η) was achieved for PTTPP electrodes at 1050 nm .
Fluvoxamine Synthesis
Overview: Fluvoxamine is an antidepressant drug used to treat obsessive-compulsive disorder and other mood disorders. The synthesis of fluvoxamine involves several steps, and 4-(trifluoromethoxy)benzonitrile serves as a key intermediate .
Role in Fluvoxamine Synthesis: 4-(Trifluoromethoxy)benzonitrile participates in nickel-catalyzed arylcyanation reactions, contributing to the construction of fluvoxamine’s molecular framework.
Human Soluble Epoxide Hydrolase Inhibition
Overview: Human soluble epoxide hydrolase (sEH) plays a role in regulating lipid metabolism. Inhibitors of sEH have potential therapeutic applications in cardiovascular diseases and inflammation.
4-(Trifluoromethoxy)benzonitrile as an sEH Inhibitor: Bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized. These compounds show promise as inhibitors of human sEH .
Trichloroacetimidate Formation
Overview: Trichloroacetimidates are useful intermediates in organic synthesis.
4-(Trifluoromethoxy)benzonitrile in Trichloroacetimidate Formation: By treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride and then adding it to trichloroacetonitrile, researchers can form 4-(trifluoromethoxy)benzyl trichloroacetimidate .
Materials Science and Thin Films
Overview: Thin films find applications in optoelectronic devices, sensors, and coatings.
4-(Trifluoromethoxy)benzonitrile in Thin Films: Researchers have explored the use of 4-(trifluoromethoxy)benzonitrile-based polymers as anodic materials for electrochromic devices. These films exhibit high transmittance changes and efficient electrochromic switching .
Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as having acute toxicity for oral, dermal, and inhalation exposure, and is also classified as a flammable solid . Safety precautions include avoiding heat, flames, and sparks, and not eating, drinking, or smoking when handling the compound .
properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNMSJDSXDKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614284 |
Source
|
Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethoxy)phenyl]benzonitrile | |
CAS RN |
157788-40-4 |
Source
|
Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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